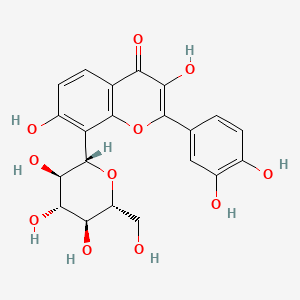

Fisetin 8-C-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

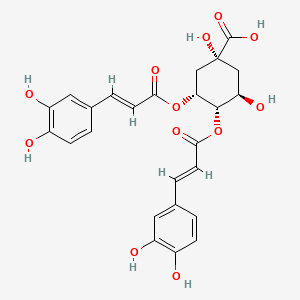

Fisetin 8-C-glucoside is a flavone C-glycoside that is fisetin substituted by a beta-D-glucopyranosyl residue at position 8 via a C-glycosidic linkage. It has a role as a plant metabolite. It is a flavone C-glycoside, a tetrahydroxyflavone, a 3'-hydroxyflavonoid and a 7-hydroxyflavonol. It derives from a fisetin.

Wissenschaftliche Forschungsanwendungen

Subheading Neuroprotection Against Oxidative Stress

Fisetin 8-C-glucoside, as part of the flavonoid fisetin, shows potent neuroprotective effects. It offers protection against oxidative stress (OS), a major factor in neurodegenerative diseases. By preserving the chemical integrity of cellular components, fisetin reduces the risk of disorders like Alzheimer's and Parkinson's. Its antioxidant properties help diminish oxidative stress, curtail neurotoxicity, and inhibit neuro-inflammation. Furthermore, fisetin maintains mitochondrial functions and hinders the production of nitric oxide, contributing to its neuroprotective roles. At the molecular level, it modulates pathways like PI3K/Akt, Nrf2, NF-κB, protein kinase C, and MAPK, crucial for preventing oxidative stress, inflammatory responses, and cytotoxicity (Syed Shams ul Hassan et al., 2022).

Anticancer Applications

Subheading Anticancer Efficacy and Mechanisms

This compound, as a component of fisetin, exhibits remarkable anticancer potential. Dietary flavonoids like fisetin play a significant role in cancer prevention and treatment by influencing key enzymes and receptors in signal transduction pathways. These pathways are related to cell proliferation, differentiation, apoptosis, inflammation, angiogenesis, metastasis, and reversing multidrug resistance. The cytotoxic activity of fisetin against cancerous cells is well-documented, with extensive research underscoring its chemopreventive and therapeutic effects. It impacts molecular targets and mechanisms contributing to its anticancer activity, suggesting its potential as a complementary drug in cancer prevention and treatment (Robert Kubina et al., 2022).

Antioxidant Applications

Subheading Comprehensive Antioxidant Effects

Fisetin, including this compound, is recognized for its comprehensive antioxidant effects. Its ability to traverse cellular membranes allows it to interact with various redox-related signaling pathways. Fisetin effectively enhances the body's antioxidant defense by reinforcing enzymatic and non-enzymatic antioxidants, chelating transition metal ions, and functioning as a substrate for oxidoreductase activities. It extends beyond mere free radical scavenging, impacting pathways like NF-κB, Nrf2, MAPK, and PI3K/Akt, which are pivotal in mediating its antioxidant activity. This multifaceted approach suggests the potential for broader applications in managing oxidative stress-related disorders (A. Naeimi & M. Alizadeh, 2017).

Eigenschaften

CAS-Nummer |

108335-27-9 |

|---|---|

Molekularformel |

C21H20O11 |

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-12-15(27)16(28)18(30)21(31-12)13-10(24)4-2-8-14(26)17(29)19(32-20(8)13)7-1-3-9(23)11(25)5-7/h1-5,12,15-16,18,21-25,27-30H,6H2/t12-,15-,16+,18-,21+/m1/s1 |

InChI-Schlüssel |

GVDZEEZFEKPWPL-GOXGMXGVSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

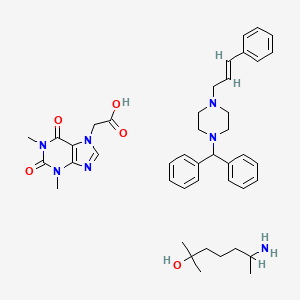

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

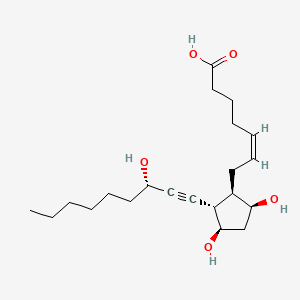

![(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1237867.png)